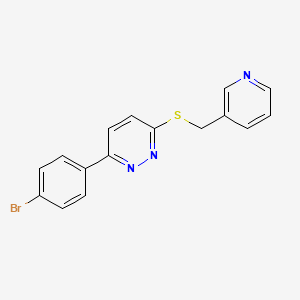

3-(4-Bromophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3S/c17-14-5-3-13(4-6-14)15-7-8-16(20-19-15)21-11-12-2-1-9-18-10-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQBHGYEQAJOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromophenyl boronic acid and a halogenated pyridazine.

Attachment of the Pyridin-3-ylmethylthio Group: The pyridin-3-ylmethylthio group can be attached through a nucleophilic substitution reaction involving a pyridin-3-ylmethylthiol and a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects :

- Electron-Donating Groups (e.g., pyridinylmethylthio in Target, furanyl in A): Enhance aromatic π-π stacking in biological systems.

- Electron-Withdrawing Groups (e.g., oxadiazole in D): Improve metabolic stability and alter solubility .

- Heterocyclic Cores (e.g., triazolo-triazine in B): Increase rigidity and binding affinity to kinases .

Biological Activity :

- Compound B’s c-Met inhibition highlights the importance of fused heterocyclic systems in kinase targeting .

- Piperazine-containing analogs (e.g., E) are candidates for CNS drug development due to improved blood-brain barrier penetration .

Synthetic Challenges :

- Yields for triazolo-triazine derivatives (e.g., 10e: 30%) suggest steric hindrance from bulky substituents complicates synthesis .

Biological Activity

The compound 3-(4-Bromophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a member of the pyridazine family, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thioether linkages and the introduction of bromine and pyridine moieties. While specific synthetic pathways for this exact compound are not extensively documented in the literature, related compounds have been synthesized using similar methodologies involving pyridine derivatives and thioether formations.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of compounds related to this compound. For instance, phenylimidazole derivatives with similar structural motifs have shown selective inhibitory activity against Clostridioides difficile enoyl-acyl carrier protein (ACP) reductase II (FabK), with IC50 values ranging from 0.10 to 0.24 μM and effective antibacterial concentrations between 1.56 to 6.25 μg/mL . This suggests that modifications in the structure can lead to enhanced biological efficacy.

The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of key enzymes in bacterial metabolic pathways. The inhibition of FabK leads to disruption in fatty acid biosynthesis, which is critical for bacterial survival. This mode of action is particularly relevant in the context of antibiotic resistance, as targeting such enzymes can provide a novel therapeutic avenue.

Case Studies

- Study on FabK Inhibitors : A study evaluated various phenylimidazole derivatives, including those with bromophenyl substitutions, for their ability to inhibit FabK. The results indicated that structural modifications significantly impacted both potency and selectivity against bacterial strains .

- Thioether Compounds : Research on thioether-containing compounds has demonstrated their potential as antimicrobial agents, with several showing promising results against a range of pathogens. These compounds often exhibit synergistic effects when combined with other antibiotics, enhancing their overall efficacy .

Data Table: Biological Activity Overview

| Compound Name | Activity Type | Target Enzyme | IC50 (μM) | Effective Concentration (μg/mL) |

|---|---|---|---|---|

| This compound | Antibacterial | FabK | 0.10 - 0.24 | 1.56 - 6.25 |

| Related Phenylimidazole Derivative | Antibacterial | FabK | 0.12 - 0.20 | 2.00 - 5.00 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.